molecular formula C14H19N3 B14168505 Indole, 5-amino-3-(piperidinomethyl)- CAS No. 3414-76-4

Indole, 5-amino-3-(piperidinomethyl)-

Cat. No.: B14168505
CAS No.: 3414-76-4
M. Wt: 229.32 g/mol
InChI Key: BNBTUHDEDADTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole, 5-amino-3-(piperidinomethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For Indole, 5-amino-3-(piperidinomethyl)-, specific reaction conditions and reagents would be required to introduce the amino and piperidinomethyl groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Indole, 5-amino-3-(piperidinomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of indole derivatives include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of Indole, 5-amino-3-(piperidinomethyl)- depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of Indole, 5-amino-3-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Indole, 5-amino-3-(piperidinomethyl)- include other indole derivatives such as:

Uniqueness

What sets Indole, 5-amino-3-(piperidinomethyl)- apart from other indole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

3414-76-4

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)-1H-indol-5-amine

InChI

InChI=1S/C14H19N3/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10,15H2

InChI Key

BNBTUHDEDADTFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.